molecular formula C9H6N2O B1314434 1,5-Naphthyridine-2-carbaldehyde CAS No. 883864-92-4

1,5-Naphthyridine-2-carbaldehyde

Cat. No.: B1314434
CAS No.: 883864-92-4
M. Wt: 158.16 g/mol
InChI Key: VSBOITAWCYZQLT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound featuring a naphthyridine core with an aldehyde functional group at the 2-position. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-1,5-naphthyridine using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the Vilsmeier-Haack reaction, where 1,5-naphthyridine is treated with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes, utilizing robust and efficient oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and specific industrial requirements .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-2-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Naphthyridine-2-carbaldehyde
  • 2,6-Naphthyridine-3-carbaldehyde
  • Quinoline-2-carbaldehyde

Uniqueness

1,5-Naphthyridine-2-carbaldehyde is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which influences its reactivity and biological activity. Compared to other naphthyridine derivatives, it offers distinct synthetic versatility and potential for diverse applications in medicinal chemistry .

Properties

IUPAC Name

1,5-naphthyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOITAWCYZQLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468971
Record name 1,5-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883864-92-4
Record name 1,5-naphthyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-1,5-naphthyridine (8-2) (2.9 g, 20.1 mmol) and SeO2(2.2 g, 20.1 mmol) in 40 mL of dioxane was refluxed for 3 h. After cooled to room temperature, the reaction mixture was concentrated. The residue was treated with brine and extracted with DCM/i-PrOH=4/1. The organic layer was washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (1.81 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask equipped with a condenser (with a calcium sulfate drying tube) and a magnetic stirbar was charged with 2-methyl-1,5-naphthyridine (CAS#7675-32-3, Synchem-OHG #CDP146FP1, 433 mg, 3.0 mmol). Dioxane (10 mL) was added to give a stirred solution, then selenium dioxide (366 mg, 3.3 mmol) was added and the reaction mixture was heated to reflux with an oil bath. The stirred reaction mixture was maintained at reflux for 2 h, then cooled to ambient temperature and filtered through diatomaceous earth. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on an Analogix IF-280 (Varian SF25-60 g, 100:0 to 0:100 hexane/EtOAc). Fractions #10-17 were combined and concentrated under reduced pressure to give a white solid that was dried overnight in a vacuum oven at ambient temperature. The dried solid Intermediate 4B, 1,5-naphthyridine-2-carbaldehyde weighed 229 mg (48%). 1H NMR (300 MHz, CDCl3) δ 10.25 (d, J=0.9 Hz, 1H), 9.12 (dd, J=4.2, 1.6 Hz, 1H), 8.60-8.54 (m, 2H), 8.28 (d, J=8.7 Hz, 1H), 7.77 (dd, J=8.6, 4.2 Hz, 1H). MS (DCI—NH3) m/z=159 (M+H)+, m/z=176 (M+NH4)+.
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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